
5-(Bromomethyl)-2,4-dichloropyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2,4-dichloropyridine hydrobromide is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,4-dichloropyridine hydrobromide typically involves the bromination of 2,4-dichloropyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-2,4-dichloropyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted pyridines
- Pyridine N-oxides
- Methylpyridines
Scientific Research Applications
5-(Bromomethyl)-2,4-dichloropyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2,4-dichloropyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzymatic activity or alteration of protein function. The compound’s effects are mediated through pathways involving halogenation and nucleophilic substitution reactions .
Comparison with Similar Compounds
- 4-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
- 5-Bromo-2-chloropyridine
Comparison: 5-(Bromomethyl)-2,4-dichloropyridine hydrobromide is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, this compound exhibits enhanced electrophilicity and can participate in a broader range of substitution and addition reactions .
Properties
Molecular Formula |
C6H5Br2Cl2N |
|---|---|
Molecular Weight |
321.82 g/mol |
IUPAC Name |
5-(bromomethyl)-2,4-dichloropyridine;hydrobromide |
InChI |
InChI=1S/C6H4BrCl2N.BrH/c7-2-4-3-10-6(9)1-5(4)8;/h1,3H,2H2;1H |
InChI Key |
LLIDGKJENMLJMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CBr)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


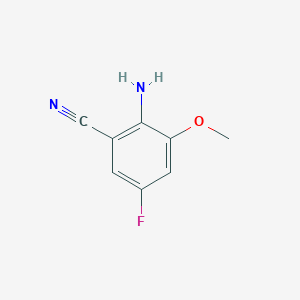
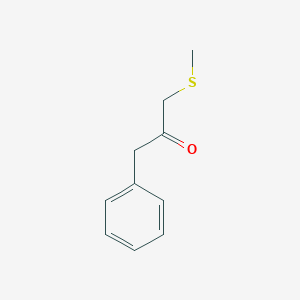
![7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651102.png)
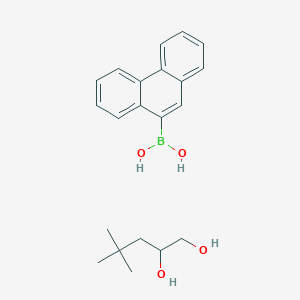
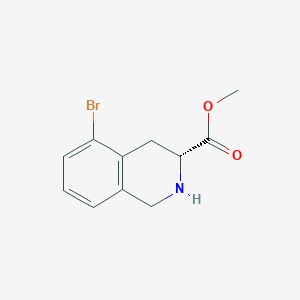
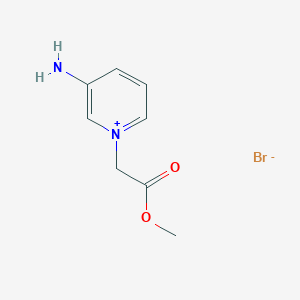
![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)







